Cas no 100446-36-4 (2-(E)-2-nitroethenylpyridine)

2-(E)-2-nitroethenylpyridine 化学的及び物理的性質
名前と識別子
-
- Pyridine,2-[(1E)-2-nitroethenyl]-
- Pyridine,2-[(1E)-2-nitroethenyl]-(9CI)
- 2-(E)-2-nitroethenylpyridine
- 2-(2-Nitrovinyl)pyridine
- (E)-2-(2-Nitrovinyl)pyridine
- NENONAVUOMQKMC-GQCTYLIASA-N
- AKOS010878769
- SCHEMBL459461
- 14255-17-5
- 2-[(1E)-2-Nitroethenyl]pyridine
- CS-0287144
- AKOS017433628
- EN300-313831
- DTXSID801304467
- 100446-36-4
- 2-[(E)-2-NITROETHENYL]PYRIDINE
- 2-((e)-2-nitrovinyl)pyridine
-
- MDL: MFCD11878106
- インチ: InChI=1S/C7H6N2O2/c10-9(11)6-4-7-3-1-2-5-8-7/h1-6H/b6-4+
- InChIKey: NENONAVUOMQKMC-GQCTYLIASA-N
- ほほえんだ: O=[N+](/C=C/C1=CC=CC=N1)[O-]
計算された属性
- せいみつぶんしりょう: 150.04298
- どういたいしつりょう: 150.042927438g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 162
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- PSA: 56.03
2-(E)-2-nitroethenylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-313831-1.0g |
2-[(E)-2-nitroethenyl]pyridine |
100446-36-4 | 95.0% | 1.0g |
$414.0 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357814-100mg |
(E)-2-(2-Nitrovinyl)pyridine |
100446-36-4 | 98% | 100mg |
¥7862 | 2023-04-17 | |
Enamine | EN300-313831-0.5g |
2-[(E)-2-nitroethenyl]pyridine |
100446-36-4 | 95.0% | 0.5g |
$397.0 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357814-50mg |
(E)-2-(2-Nitrovinyl)pyridine |
100446-36-4 | 98% | 50mg |
¥7516 | 2023-04-17 | |
Enamine | EN300-313831-0.25g |
2-[(E)-2-nitroethenyl]pyridine |
100446-36-4 | 95.0% | 0.25g |
$381.0 | 2025-03-19 | |
Enamine | EN300-313831-0.1g |
2-[(E)-2-nitroethenyl]pyridine |
100446-36-4 | 95.0% | 0.1g |
$364.0 | 2025-03-19 | |
Enamine | EN300-313831-10g |
2-[(E)-2-nitroethenyl]pyridine |
100446-36-4 | 10g |
$1778.0 | 2023-09-05 | ||
Enamine | EN300-313831-5g |
2-[(E)-2-nitroethenyl]pyridine |
100446-36-4 | 5g |
$1199.0 | 2023-09-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357814-250mg |
(E)-2-(2-Nitrovinyl)pyridine |
100446-36-4 | 98% | 250mg |
¥10281 | 2023-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357814-500mg |
(E)-2-(2-Nitrovinyl)pyridine |
100446-36-4 | 98% | 500mg |
¥9284 | 2023-04-17 |
2-(E)-2-nitroethenylpyridine 関連文献
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
2-(E)-2-nitroethenylpyridineに関する追加情報
Introduction to 2-(E)-2-nitroethenylpyridine (CAS No. 100446-36-4)
2-(E)-2-nitroethenylpyridine, identified by the Chemical Abstracts Service Number (CAS No.) 100446-36-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aldehyde derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound features a conjugated system comprising a nitro group and an ethenyl side chain attached to a pyridine core, which endows it with distinct reactivity and electronic characteristics.
The molecular structure of 2-(E)-2-nitroethenylpyridine can be described as a 5-membered aromatic ring (pyridine) substituted with a nitro group at the 2-position and an ethenyl group at the 3-position. This configuration creates a system that is both electron-withdrawing (due to the nitro group) and electron-donating (due to the double bond), making it a versatile intermediate in synthetic organic chemistry. The presence of the nitro group also suggests potential for further functionalization, such as reduction to an amine or condensation reactions, which are common strategies in drug development.
In recent years, there has been growing interest in exploring the pharmacological properties of nitroaromatic and heteroaromatic compounds. The nitro group in 2-(E)-2-nitroethenylpyridine can serve as a pharmacophore, influencing both the solubility and bioavailability of derivatives. Additionally, the pyridine moiety is a well-known scaffold in many bioactive molecules, including antiviral, antibacterial, and anticancer agents. The combination of these features makes 2-(E)-2-nitroethenylpyridine a promising candidate for further investigation.
One of the most compelling aspects of 2-(E)-2-nitroethenylpyridine is its potential role in the synthesis of novel therapeutic agents. Researchers have been exploring its utility as a building block for more complex molecules, particularly those targeting central nervous system disorders. The electron-deficient nature of the nitro group allows for selective interactions with biological targets, while the pyridine ring provides stability and metabolic resistance. These characteristics are particularly valuable in the development of drugs that require prolonged action or resistance to enzymatic degradation.
Recent studies have highlighted the compound's relevance in medicinal chemistry through its application in designing kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. By leveraging the structural features of 2-(E)-2-nitroethenylpyridine, scientists have developed derivatives that exhibit potent inhibitory activity against specific kinases. These findings underscore the compound's potential as a lead molecule in drug discovery efforts.
The synthesis of 2-(E)-2-nitroethenylpyridine itself presents an interesting challenge due to its conjugated system and functional groups. Traditional synthetic routes often involve condensation reactions between pyridine derivatives and alpha-bromoaldehydes or ketones, followed by nitration. However, advances in catalytic methods have enabled more efficient and selective preparations, reducing side reactions and improving yields. These methodological advancements are crucial for scaling up production and making the compound more accessible for research purposes.
The pharmacokinetic profile of 2-(E)-2-nitroethenylpyridine is another area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic potential. Preliminary studies suggest that modifications to the molecular structure can significantly influence these processes. For instance, introducing polar functional groups can enhance solubility, while protecting groups can prevent premature degradation. Such insights are critical for designing prodrugs or analogs with improved pharmacological properties.
From a computational chemistry perspective, 2-(E)-2-nitroethenylpyridine has been subjected to extensive modeling studies to elucidate its interactions with biological targets. Molecular docking simulations have revealed that this compound can bind effectively to proteins involved in disease pathways, providing rational insights into its mechanism of action. These computational approaches complement experimental work by predicting binding affinities and identifying key residues involved in interactions. Such data-driven strategies accelerate the discovery process by narrowing down promising candidates for further validation.
The future prospects of 2-(E)-2-nitroethenylpyridine are vast, particularly as new synthetic methodologies emerge and our understanding of biological systems deepens. Ongoing research aims to expand its applications beyond traditional pharmaceuticals into areas such as agrochemicals and materials science. For example, derivatives of this compound have shown promise as intermediates for synthesizing pesticides or advanced materials with unique electronic properties. Such interdisciplinary applications highlight its versatility and long-term relevance.
In conclusion,(E)-ethyl 3-oxo-3-phenylprop-1-ene-1-carboxylate, commonly known as Ethyl cinnamate, is not just another organic compound but a cornerstone in synthetic organic chemistry with far-reaching implications across multiple scientific disciplines including pharmaceuticals agrochemicals materials science among others Its unique structural attributes coupled with emerging research trends position it as one compounds poised redefine future scientific advancements
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